1-(4-ethoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
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Description
1-(4-ethoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C28H26N6O3 and its molecular weight is 494.555. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Applications in Organic Synthesis and Drug Development
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as 1,3,4-oxadiazoles, have been extensively studied for their diverse biological activities. They are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The peculiar structure of these compounds allows for effective binding with various enzymes and receptors in biological systems, facilitating the development of new medicinal agents with potential therapeutic applications (Gomaa & Ali, 2020).
Synthetic Routes and Applications in Material Science
The synthesis and transformation of heterocyclic compounds, including oxadiazoles, are crucial for the development of materials with specific optical, electronic, or chemical properties. These compounds are integral in creating fluorescent frameworks, particularly in developing chemosensors for metal-ion detection. Their unique structural features enable the design of materials with high photoluminescent quantum yield, excellent thermal and chemical stability, making them suitable for various applications in analytical chemistry and sensor technology (Sharma et al., 2022).
Pharmacological Significance
The diverse biological activities of 1,3,4-oxadiazole derivatives have attracted significant attention for therapeutic applications. These compounds have been explored for their anticancer, antifungal, antibacterial, and anti-inflammatory properties, among others. Research into these derivatives continues to be a fruitful area for developing new drugs and understanding their mechanisms of action (Verma et al., 2019).
Chemical Inhibitors in Pharmacokinetics
The study of chemical inhibitors, including those targeting cytochrome P450 isoforms, is crucial for understanding drug-drug interactions and enhancing drug design and safety. Heterocyclic compounds play a significant role in this field by serving as selective inhibitors, thus informing the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-3-36-24-14-12-23(13-15-24)31-28(35)30-22-10-6-20(7-11-22)16-34-17-25(29-18-34)27-32-26(33-37-27)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHFLJJHERSPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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